molecular formula C11H9ClFNO B1453921 4-Chloro-6-fluoro-2-(methoxymethyl)quinoline CAS No. 1251283-45-0

4-Chloro-6-fluoro-2-(methoxymethyl)quinoline

Cat. No. B1453921
CAS RN: 1251283-45-0
M. Wt: 225.64 g/mol
InChI Key: MEKNGYCGVALDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-fluoro-2-(methoxymethyl)quinoline (4-CFM) is a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless liquid with a low melting point and is soluble in several organic solvents. In addition to its use in the synthesis of pharmaceuticals, 4-CFM is also used in the manufacture of pigments, dyes, and other industrial materials. It is also used in the laboratory for a variety of scientific research applications. In

Scientific Research Applications

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative microbial species. The activity is attributed to the substitution on the heterocyclic pyridine ring . It’s particularly effective in the treatment of urinary tract, respiratory, and bone joint infections, as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Anticancer Potential

Quinoline derivatives, including 4-Chloro-6-fluoro-2-(methoxymethyl)quinoline, have shown promise in anticancer research. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death, which is a mechanism that can be exploited against cancer cells .

Enzyme Inhibition

As enzyme inhibitors, quinoline compounds have been used extensively in the treatment of diseases like rheumatic arthritis and psoriasis. The fluorine atom in the quinoline structure enhances the biological activity, making it a potent inhibitor of various enzymes .

Agricultural Applications

Some fluorinated quinolines, which may include derivatives like 4-Chloro-6-fluoro-2-(methoxymethyl)quinoline, have found applications in agriculture. They are used for their antibacterial properties to protect crops from microbial infections .

Liquid Crystal Components

Due to their unique structural properties, certain quinoline derivatives are used as components in liquid crystals. These materials are essential for the display technologies used in monitors, TVs, and other electronic devices .

Antimalarial Drugs

The quinoline nucleus is a key component in the synthesis of antimalarial drugs. Incorporation of a fluorine atom into the quinoline structure, as seen in 4-Chloro-6-fluoro-2-(methoxymethyl)quinoline, is known to enhance the antimalarial properties of these compounds .

Heart Disease Treatment

Derivatives of quinoline are being explored for the treatment of heart diseases. The structural modifications in compounds like 4-Chloro-6-fluoro-2-(methoxymethyl)quinoline could lead to new generations of cardiovascular drugs .

Antiviral Agents

The quinoline structure is also being studied for its potential use as antiviral agents. The presence of chlorine and fluorine atoms could contribute to the efficacy of these compounds in inhibiting viral replication .

properties

IUPAC Name

4-chloro-6-fluoro-2-(methoxymethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO/c1-15-6-8-5-10(12)9-4-7(13)2-3-11(9)14-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKNGYCGVALDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C2C=C(C=CC2=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoro-2-(methoxymethyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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